molecular formula C6H6ClN3 B12994477 5-Aminopicolinonitrile hydrochloride

5-Aminopicolinonitrile hydrochloride

Cat. No.: B12994477
M. Wt: 155.58 g/mol
InChI Key: HJCYRHSVKBVCAP-UHFFFAOYSA-N
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Description

5-Aminopicolinonitrile hydrochloride is a chemical compound with the molecular formula C₆H₅N₃·HCl It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopicolinonitrile hydrochloride typically involves the reaction of 5-chloropicolinonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Aminopicolinonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are typical.

    Substitution: Halogenating agents or alkylating agents are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include substituted pyridines, amines, and nitriles, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Chemistry: In chemistry, 5-Aminopicolinonitrile hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine: Medically, this compound is explored for its potential therapeutic applications, including antiviral and anticancer activities. It is used in the development of drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound is utilized in the manufacture of dyes, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Aminopicolinonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5-Aminopicolinonitrile: The base compound without the hydrochloride group.

    2-Aminopicolinonitrile: An isomer with the amino group at the 2-position.

    3-Aminopicolinonitrile: An isomer with the amino group at the 3-position.

Uniqueness: 5-Aminopicolinonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interaction profiles, making it suitable for particular applications where other isomers may not be as effective.

Properties

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

5-aminopyridine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C6H5N3.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,8H2;1H

InChI Key

HJCYRHSVKBVCAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)C#N.Cl

Origin of Product

United States

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